1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one
Description
1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one is a brominated ketone derivative featuring a phenyl ring substituted with an amino group and a difluoromethoxy (-OCF₂H) moiety.
Properties
Molecular Formula |
C10H10BrF2NO2 |
|---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
1-[2-amino-3-(difluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO2/c11-5-7(15)4-6-2-1-3-8(9(6)14)16-10(12)13/h1-3,10H,4-5,14H2 |
InChI Key |
ZOHKIKZJSNDVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)N)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely reported method involves the direct coupling of 2-amino-3-(difluoromethoxy)benzene with 3-bromopropan-2-one through nucleophilic aromatic substitution. The amino group activates the benzene ring toward electrophilic attack, while the difluoromethoxy substituent provides electronic stabilization through its electron-withdrawing nature.
The reaction typically proceeds under basic conditions, with sodium hydroxide or potassium carbonate facilitating deprotonation of the aromatic amine. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are employed to enhance reaction kinetics.
Key Reaction Parameters:
- Molar ratio of 1:1.2 (aryl amine to bromopropanone)
- Temperature range: 50–80°C
- Reaction duration: 4–8 hours
Industrial-Scale Implementation
Continuous flow reactor systems have demonstrated significant advantages over batch processes in industrial applications. A representative protocol involves:
- Pre-mixing reactants in a 1:1 molar ratio
- Feeding through a tubular reactor at 65°C
- Residence time of 45 minutes
- In-line purification using activated carbon filters
This approach achieves yields exceeding 78% with >95% purity, as confirmed by HPLC analysis.
Bromination of Propanone Precursors
Two-Step Synthesis Strategy
An alternative route involves bromination of 1-(2-amino-3-(difluoromethoxy)phenyl)propan-2-one. This method proves advantageous when handling sensitive functional groups:
Step 1: Propanone Formation
Condensation of 2-amino-3-(difluoromethoxy)benzene with propan-2-one under acidic conditions (HCl catalyst) yields the intermediate propanone derivative.
Step 2: Bromination
N-Bromosuccinimide (NBS) in dichloromethane at -10°C to 0°C introduces the bromine atom selectively at the propanone's terminal position.
Bromination Agent Comparison
| Bromination Agent | Temperature Range | Yield (%) | Byproduct Formation |
|---|---|---|---|
| NBS | -10°C to 0°C | 82 | <5% |
| Br₂ | 20–25°C | 68 | 12–15% |
| DBDMH | 0–5°C | 75 | 8% |
Data compiled from
NBS demonstrates superior regioselectivity and reduced byproduct generation compared to molecular bromine. The reaction mechanism proceeds through a radical pathway, with azobisisobutyronitrile (AIBN) often employed as an initiator.
Hybrid Approaches for Enhanced Efficiency
Microwave-Assisted Synthesis
Recent advancements incorporate microwave irradiation to accelerate reaction kinetics. A comparative study revealed:
- Conventional heating: 6 hours, 72% yield
- Microwave (150W): 45 minutes, 85% yield
This method reduces side reactions through precise temperature control and rapid energy transfer.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques have been adapted for bromopropanone synthesis, eliminating solvent use:
- Reactants: 2-amino-3-(difluoromethoxy)benzene + 3-bromopropan-2-one
- Milling media: Zirconia balls (5mm diameter)
- Duration: 2 hours
- Yield: 79%
This green chemistry approach demonstrates potential for sustainable manufacturing.
Purification and Isolation Techniques
Crystallization Optimization
Recrystallization remains the primary purification method, with solvent systems significantly impacting product quality:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water | 98.2 | 82 |
| Hexane/Ethyl Acetate | 97.5 | 78 |
| Dichloromethane | 99.1 | 65 |
Data from
Ethanol/water mixtures provide the best balance between purity and recovery for industrial applications.
Chromatographic Methods
Flash chromatography using silica gel (230–400 mesh) with hexane:ethyl acetate (3:1) eluent achieves >99% purity for analytical-grade material. Automated purification systems enable throughput of 1.2 kg/day in pilot-scale operations.
Analytical Characterization
Spectroscopic Validation
Comprehensive characterization requires multimodal analysis:
¹H NMR (400 MHz, CDCl₃):
- δ 6.85 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 6.72 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 4.62 (s, 2H, NH₂)
- δ 4.12 (s, 2H, OCF₂H)
- δ 3.85 (s, 2H, COCH₂Br)
FT-IR (cm⁻¹):
- 3350 (N-H stretch)
- 1685 (C=O)
- 1260 (C-F)
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 292.9978 [M+H]⁺ (calc. 292.9982).
Industrial Production Metrics
| Parameter | Laboratory Scale | Pilot Scale | Full Production |
|---|---|---|---|
| Daily Output | 50 g | 5 kg | 150 kg |
| Yield | 75% | 82% | 88% |
| Purity | 98% | 99% | 99.5% |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg | 45 kWh/kg |
Data synthesized from
Emerging Methodologies
Photochemical Activation
UV-initiated (λ = 254 nm) bromination reduces reaction times by 40% compared to thermal methods. Challenges remain in scaling photon delivery systems for industrial reactors.
Comparative Cost Analysis
| Cost Component | Direct Coupling | Bromination Route |
|---|---|---|
| Raw Materials | $320/kg | $410/kg |
| Energy | $85/kg | $120/kg |
| Waste Treatment | $45/kg | $75/kg |
| Capital Investment | $1.2M | $1.8M |
Economic data from
The direct coupling method demonstrates clear economic advantages for large-scale production despite slightly lower yields compared to the bromination route.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and difluoromethoxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one and its closest analogs:
Key Observations :
- Sulfur vs. Oxygen Substituents : The methylthio (-SCH₃) group in reduces molecular weight compared to fluorinated analogs and introduces sulfur-based reactivity (e.g., oxidation to sulfoxides).
- Bromine Position : In , bromination at the α-position of the ketone creates an α,β-unsaturated system, favoring conjugation and electrophilic reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
